N'~1~,N'~6~-bis[(2-iodophenyl)carbonyl]hexanedihydrazide
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Overview
Description
N’1,N’6-bis(2-iodobenzoyl)hexanedihydrazide is a chemical compound with the molecular formula C20H20I2N4O4 and a molecular weight of 634.21 g/mol . This compound is characterized by the presence of two iodobenzoyl groups attached to a hexanedihydrazide backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N’1,N’6-bis(2-iodobenzoyl)hexanedihydrazide typically involves the reaction of hexanedihydrazide with 2-iodobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
N’1,N’6-bis(2-iodobenzoyl)hexanedihydrazide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in the iodobenzoyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the hydrazide groups can lead to the formation of corresponding azides or other oxidized products.
Scientific Research Applications
N’1,N’6-bis(2-iodobenzoyl)hexanedihydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for cancer and other diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’1,N’6-bis(2-iodobenzoyl)hexanedihydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N’1,N’6-bis(2-iodobenzoyl)hexanedihydrazide can be compared with other similar compounds, such as:
N’1,N’6-bis(2-(benzyloxy)benzylidene)hexanedihydrazide: This compound has benzyloxy groups instead of iodobenzoyl groups, which affects its reactivity and applications.
N’1,N’6-bis(2-(allyloxy)benzylidene)hexanedihydrazide:
N’1,N’6-bis(2-iodobenzoyl)hexanedihydrazide stands out due to its unique combination of iodobenzoyl groups and hexanedihydrazide backbone, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H20I2N4O4 |
---|---|
Molecular Weight |
634.2 g/mol |
IUPAC Name |
1-N',6-N'-bis(2-iodobenzoyl)hexanedihydrazide |
InChI |
InChI=1S/C20H20I2N4O4/c21-15-9-3-1-7-13(15)19(29)25-23-17(27)11-5-6-12-18(28)24-26-20(30)14-8-2-4-10-16(14)22/h1-4,7-10H,5-6,11-12H2,(H,23,27)(H,24,28)(H,25,29)(H,26,30) |
InChI Key |
IZSDIRUWVNVHSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)CCCCC(=O)NNC(=O)C2=CC=CC=C2I)I |
Origin of Product |
United States |
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